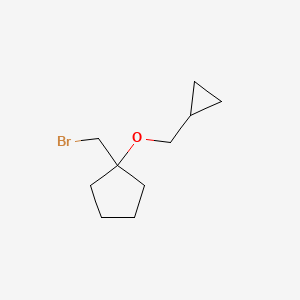
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a cyclopropylmethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentane, cyclopropylmethanol, and bromine.
Step 1 - Formation of Cyclopropylmethoxy Group: Cyclopropylmethanol is reacted with a suitable base (e.g., sodium hydride) to form the cyclopropylmethoxide ion, which is then reacted with cyclopentyl bromide to form 1-(cyclopropylmethoxy)cyclopentane.
Step 2 - Bromomethylation: The resulting 1-(cyclopropylmethoxy)cyclopentane is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Oxidation: Cyclopentane carboxylic acids or alcohols.
Reduction: 1-(Cyclopropylmethoxy)cyclopentane.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The cyclopropylmethoxy group may influence the reactivity and stability of the compound through steric and electronic effects.
Comparación Con Compuestos Similares
1-(Bromomethyl)cyclopentane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
1-(Cyclopropylmethoxy)cyclopentane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-1-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, affecting its steric and electronic properties.
Uniqueness: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both the bromomethyl and cyclopropylmethoxy groups, which confer distinct reactivity and steric properties
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2 |
Clave InChI |
BUUBIKPJOBRRHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CBr)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)










![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)


